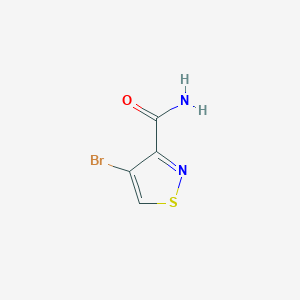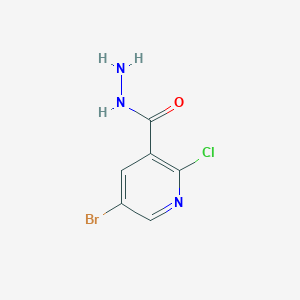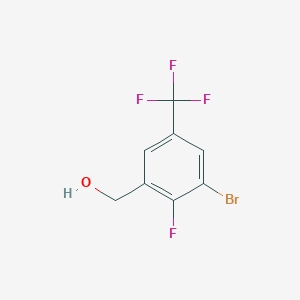
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the IUPAC name (3-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol . It has a molecular weight of 273.02 .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code 1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol backbone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” include a molecular weight of 273.02 .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Decomposition
The photodegradation of halosubstituted benzyl alcohols, including compounds similar to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol, was studied on semiconductor particles. This research is significant in understanding the environmental fate and breakdown of such compounds (Wissiak et al., 2000).
Synthesis of Fluoroalkylated Compounds
The compound has been utilized in the synthesis of fluoroalkylated compounds. For instance, reactions involving similar halosubstituted benzyl alcohols have been used in the stereoselective synthesis of fluoro olefins and related compounds, which are valuable in various chemical synthesis processes (Shimizu et al., 1998).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally similar to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol, has been used as a starting material in organometallic synthesis. This illustrates the potential of such compounds in the preparation of various organometallic intermediates (Porwisiak & Schlosser, 1996).
Oxidation and Rearrangement Reactions
Studies have explored the oxidative rearrangement of similar benzyl alcohols, leading to the formation of fluoromethyl ethers. This showcases the compound's relevance in synthetic organic chemistry, especially in the modification and transformation of molecular structures (Ochiai et al., 2009).
Synthesis of Aromatic Compounds
Research involving the synthesis of aromatic and heteroaromatic compounds has utilized structurally related benzyl alcohols. This highlights the role of such compounds in the preparation of complex aromatic systems, which are important in various fields of chemistry and materials science (Burger et al., 2006).
Eigenschaften
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVAVELEYDTMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



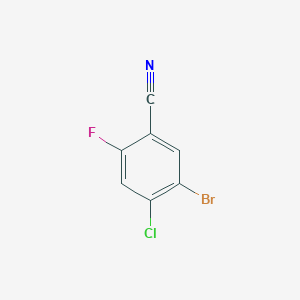

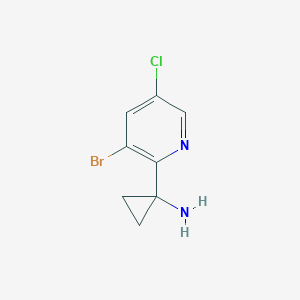
![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)
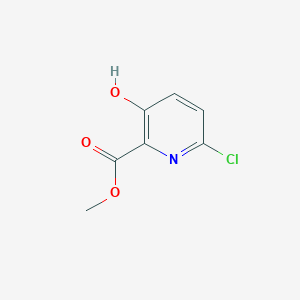
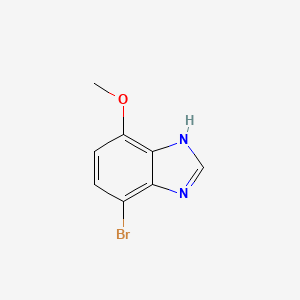
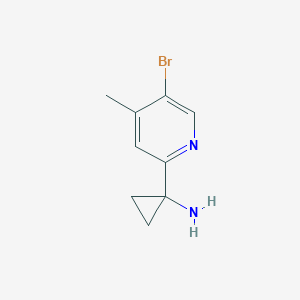
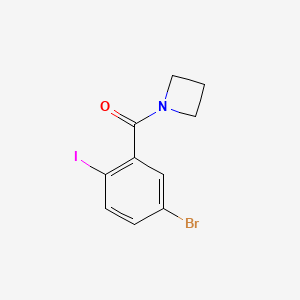
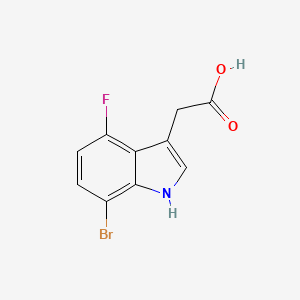
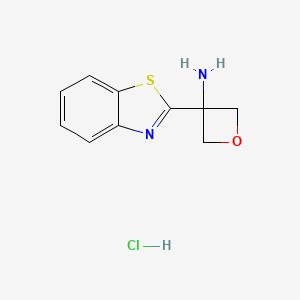
![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)
